molecular formula C19H18N2O B2491115 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline CAS No. 1449107-25-8

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline

Cat. No.: B2491115
CAS No.: 1449107-25-8
M. Wt: 290.366
InChI Key: WBUYGQHCVQMNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is a compound that belongs to the class of aziridine-isoquinoline hybrids. These compounds are known for their unique chemical structure, which combines the aziridine ring with the isoquinoline moiety. This combination imparts interesting chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline typically involves multiple steps. One common method starts with the reaction of quinoline-3-carboxaldehyde with triethylamine and magnesium sulfate in dichloromethane under microwave irradiation. This reaction produces an imine intermediate, which is then reduced using sodium borohydride in methanol to yield the aziridine-isoquinoline hybrid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aziridine ring or the isoquinoline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, methanol, and DMF, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different aziridine-isoquinoline hybrids. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .

Scientific Research Applications

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-Arylmethylaziridin-2-yl)methoxy]isoquinoline
  • 6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline

Uniqueness

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is unique due to its specific combination of the aziridine ring and isoquinoline moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the benzyl group attached to the aziridine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[(1-benzylaziridin-2-yl)methoxy]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-5-15(6-3-1)12-21-13-17(21)14-22-19-8-4-7-16-11-20-10-9-18(16)19/h1-11,17H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUYGQHCVQMNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)COC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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